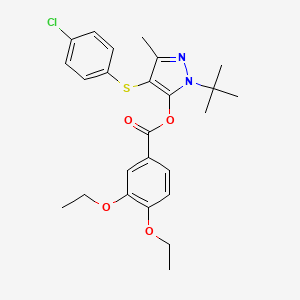
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as CPPHA, is a selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and addiction.
Mécanisme D'action
Target of Action
“N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide” is a piperidine derivative . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Piperidine derivatives can have a range of effects depending on their specific targets and mode of action .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is that it is highly selective for mGluR5, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. One area of interest is the potential use of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide in the treatment of Fragile X syndrome. Another area of research is the development of more potent and selective mGluR5 positive allosteric modulators. Finally, there is interest in the use of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide as a tool for studying the role of mGluR5 in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves several steps, starting with the reaction of cyclooctanone with hydroxylamine to form cyclooctanone oxime. This is followed by a series of reactions including the reaction of cyclooctanone oxime with 4-chloropyrimidine to form 4-chloro-6-cyclooctylpyrimidine, and the reaction of 4-chloro-6-cyclooctylpyrimidine with 4-aminophenol to form 6-cyclooctyl-4-(4-hydroxyphenyl)pyrimidine. Finally, the reaction of 6-cyclooctyl-4-(4-hydroxyphenyl)pyrimidine with piperidine-4-carboxylic acid chloride yields N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic and antidepressant effects in preclinical studies, and has shown promise in the treatment of addiction to drugs such as cocaine and alcohol. N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propriétés
IUPAC Name |
N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c29-24(27-20-9-5-2-1-3-6-10-20)19-13-15-28(16-14-19)22-17-23(26-18-25-22)30-21-11-7-4-8-12-21/h4,7-8,11-12,17-20H,1-3,5-6,9-10,13-16H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMADCSVSLBTNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)
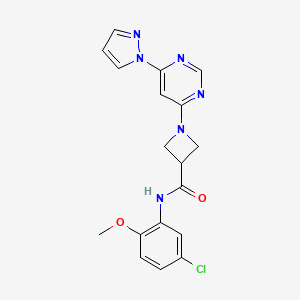
![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)

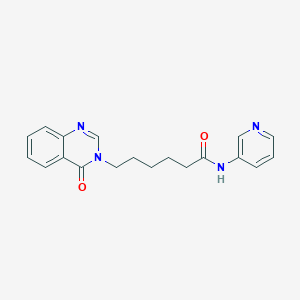
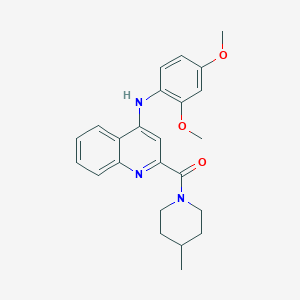

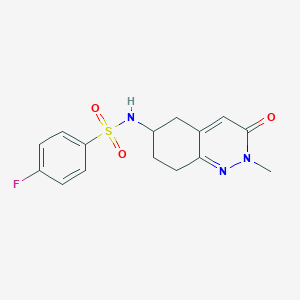
![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)
